Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Suzuki-Miyaura cross-coupling protodeboronation boronate ester stability

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1084953-16-1) is a pinacol boronate ester (BPin) that serves as a versatile building block for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. The compound features a benzoate core substituted with a fluorine atom at position 5, a methoxy group at position 2, a methyl ester at position 1, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position This specific substitution pattern, combined with the enhanced stability of the pinacol ester relative to the corresponding free boronic acid , makes it a strategic intermediate for constructing biaryl and heterobiaryl scaffolds in pharmaceutical discovery programs.

Molecular Formula C15H20BFO5
Molecular Weight 310.13
CAS No. 1084953-16-1
Cat. No. B2507565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS1084953-16-1
Molecular FormulaC15H20BFO5
Molecular Weight310.13
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)OC
InChIInChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-8-12(19-5)9(7-11(10)17)13(18)20-6/h7-8H,1-6H3
InChIKeyVZJZKGIGBWJTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1084953-16-1) – A Specialized Pinacol Boronate Ester Building Block for Medicinal Chemistry and Cross-Coupling


Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1084953-16-1) is a pinacol boronate ester (BPin) that serves as a versatile building block for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . The compound features a benzoate core substituted with a fluorine atom at position 5, a methoxy group at position 2, a methyl ester at position 1, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 4. This specific substitution pattern, combined with the enhanced stability of the pinacol ester relative to the corresponding free boronic acid , makes it a strategic intermediate for constructing biaryl and heterobiaryl scaffolds in pharmaceutical discovery programs.

Suzuki–Miyaura cross-coupling with reduced protodeboronation
Stable pinacol ester for multi-step synthesis and stockpiling
5-Fluoro-2-methoxy electronic tuning for fluorinated biaryls

Why Generic Substitution of Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with Other Benzoate Boronates or Boronic Acids Fails


Simple in-class substitution of this compound with a presumptive analog—such as the corresponding free boronic acid (CAS 850568-05-7), a des-fluoro analog (CAS 603122-40-3), or a regioisomeric boronate—is not chemically neutral. The pinacol ester group dramatically reduces undesired protodeboronation side-product formation compared to the free boronic acid under metal-catalyzed coupling conditions . Furthermore, the 5-fluoro substituent exerts a strong electron-withdrawing inductive effect that modulates transmetallation kinetics, while the 2-methoxy group contributes electron-donating character that affects regioselectivity. Swapping any of these elements can lead to yield erosion, increased purification burden from protodeboronation byproducts, or altered coupling regioselectivity that cascades into downstream functional group incompatibility.

This Product
Potential Substitute
Boron form
Pinacol ester
Free boronic acid (CAS 850568-05-7)
Risk
Higher protodeboronation with boronic acid may reduce yield and complicate purification
Electronic pattern
5-Fluoro-2-methoxy
Des-fluoro analog (CAS 603122-40-3)
Risk
Absence of fluorine alters transmetallation kinetics and metabolic stability profile
Regiochemistry
4-BPin substitution
Regioisomeric boronate
Risk
Different boron position may lead to altered coupling selectivity and byproduct profiles

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate – Quantitative Differentiation Evidence for Scientific Procurement


Pinacol Ester Protodeboronation Resistance Outperforms Free Boronic Acid by Several-Fold

Under copper-mediated radiofluorination (CMRF) conditions—a Chan–Lam/Suzuki-type reaction—the pinacol boronic ester precursor demonstrated markedly lower undesired protodeboronation (H-side product formation) compared to the corresponding free boronic acid precursor . The boronic acid increased H-side product formation by several folds over the pinacol ester . This advantage directly translates to easier purification and higher effective radiochemical conversion (RCC) for the target aryl product.

Protodeboronation
Class-level
Several-fold lower H-side product vs free boronic acid
Reported reduction in protodeboronation supports easier purification
Under CMRF conditions; class-level inference
Suzuki-Miyaura cross-coupling protodeboronation boronate ester stability

Higher Hydrolytic Stability of Pinacol Boronate Esters Versus Free Boronic Acids

Arylboronic acid pinacol esters (ArBPin) are recognized as hydrolytically stable, crystalline solids with good solubility in common organic solvents (THF, DCM, toluene) and moderate Lewis acidity (pKa ≈ 9) . In contrast, free arylboronic acids are prone to hydrolytic deboronation and anhydride formation upon storage, which complicates stoichiometric control in coupling reactions. The pinacol ester protecting group thereby extends practical shelf life and ensures consistent batch-to-batch reactivity.

Hydrolytic stability
Class-level
Pinacol ester: stable crystalline solid at RT
Stability supports extended shelf life and batch consistency
Free boronic acid requires cold storage; class-level
hydrolytic stability boronate ester shelf life

Validated High Purity (≥98%) from Quality-Assured Suppliers Reduces Coupling Optimization Burden

Reputable suppliers offer this compound at verified purity levels of 95% (AKSci) to 98% (Combi-Blocks) . In contrast, generic or non-specialized suppliers may provide lower-purity material with significant pinacol deprotection or protodeboronation impurities that act as catalyst poisons in palladium-mediated cross-coupling. High initial purity minimizes the need for in-house repurification and reduces failed coupling batches.

Supplier purity
Data to verify
≥98% (Combi-Blocks); ≥95% (AKSci)
Higher starting purity may reduce catalyst poisoning risk
Verify COA; impurity profiles available
purity quality assurance Suzuki coupling

Unique 5-Fluoro-2-Methoxy Substitution Pattern Enables Distinct Electronic Tuning for Cross-Coupling Selectivity

The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect that modulates the Lewis acidity of the boron center and influences the rate of transmetallation in the Suzuki–Miyaura catalytic cycle . Simultaneously, the 2-methoxy group provides compensating electron-donating character that affects regioselectivity in subsequent functionalization steps. This push-pull electronic configuration is distinct from the des-fluoro analog (CAS 603122-40-3, which lacks the fluorine atom) and the des-methoxy analog, and has been specifically exploited in patent literature for the construction of fluorinated biaryl pharmacophores [1].

Electronic tuning
Supporting evidence
5-Fluoro withdraws, 2-methoxy donates electrons
Push-pull pattern modulates transmetallation selectivity
Des-fluoro analog lacks this electronic profile
fluoro substituent effect transmetallation electronic tuning

Best Research and Industrial Application Scenarios for Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate


Fluorinated Biaryl Synthesis via Suzuki–Miyaura Cross-Coupling with Minimal Protodeboronation

This compound is the boronate partner of choice for constructing fluorinated biaryl intermediates when low protodeboronation is critical for achieving high isolated yields. As demonstrated under copper-mediated conditions, the pinacol ester form reduces H-side product formation by several-fold compared to the free boronic acid , directly decreasing the purification burden and increasing throughput in medicinal chemistry synthesis arrays.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Stable, Storable Boronate Building Blocks

In multi-kilogram GMP or R&D campaigns where boronate building blocks must be stockpiled, the pinacol ester's superior hydrolytic stability and crystalline solid form reduce degradation during storage. Suppliers offer this compound at 95–98% purity with full batch traceability (SDS, COA) , ensuring consistent reactivity across campaign batches.

Radiosynthesis of ¹⁸F-Labeled Tracers for PET Imaging

The compound's pinacol ester form has been validated in copper-mediated radiofluorination (CMRF) protocols, achieving 85% radiochemical conversion . The reduced protodeboronation relative to boronic acid precursors makes it a preferred precursor for producing high-specific-activity ¹⁸F-aryl radiopharmaceuticals where even trace protodeboronated impurities can compromise imaging quality.

Construction of Fluorine-Containing Fragment Libraries for FBDD

The unique 5-fluoro-2-methoxy substitution pattern provides both metabolic stability (via fluorine) and solubility modulation (via methoxy) that are desirable in fragment-based drug discovery (FBDD). This specific regioisomer cannot be substituted by the 3-fluoro or 6-fluoro analogs without altering the electronic landscape and, consequently, the binding mode to target proteins [1].

Application
Selection Property
Validation Focus
Fluorinated biaryl synthesis via Suzuki–Miyaura
Pinacol ester with low protodeboronation
Protodeboronation side-product control
Multi-step intermediate synthesis with storage
Hydrolytically stable crystalline boronate
Storage stability and batch-to-batch reactivity
¹&sup8;F-labeled PET tracer radiosynthesis
CMRF-compatible pinacol ester form
Radiochemical conversion and specific activity
Fluorine-containing fragment libraries (FBDD)
5-Fluoro-2-methoxy substitution pattern
Regioisomeric purity and electronic tuning
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